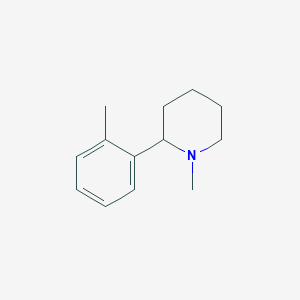

1-Methyl-2-(2-methylphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.gov Its prevalence in numerous approved pharmaceuticals underscores its importance as a privileged scaffold in drug discovery. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity. acs.org The ability to introduce a wide range of substituents at various positions on the ring enables chemists to fine-tune the physicochemical and pharmacological properties of these molecules. acs.org

Overview of N-Methylated Azacyclic Compounds

Azacyclic compounds, or nitrogen-containing heterocycles, are fundamental building blocks in organic chemistry. The process of N-methylation, the addition of a methyl group to the nitrogen atom, can significantly alter the properties of these molecules. N-methylation can influence a compound's basicity, lipophilicity, and metabolic stability. In the context of medicinal chemistry, these changes can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. mdpi.com Research into N-methylated derivatives of various azacyclic systems continues to yield compounds with interesting biological activities, including potential anticancer and antimicrobial properties. nih.govnih.gov

Contextualizing 1-Methyl-2-(2-methylphenyl)piperidine within Substituted Piperidine Research

This compound is a specific example of a disubstituted piperidine, featuring a methyl group on the nitrogen atom (N-methylation) and a 2-methylphenyl (o-tolyl) group at the 2-position of the piperidine ring. While specific research on this exact compound is not extensively documented in publicly available literature, its structure places it firmly within the well-established class of 2-aryl-N-methylpiperidines.

Research in this area often focuses on several key aspects:

Synthesis: The development of stereoselective synthetic routes to access specific enantiomers of 2-arylpiperidines is a significant area of investigation. acs.org Methods such as asymmetric deprotonation and subsequent functionalization are employed to create libraries of these compounds for further study. acs.org

Conformational Analysis: The spatial arrangement of the aryl group relative to the piperidine ring is a critical determinant of a molecule's properties. The presence of substituents on both the nitrogen and the 2-position influences the conformational equilibrium of the piperidine ring, which can be studied using computational and spectroscopic techniques.

Biological Activity: 2-Arylpiperidine motifs are found in a number of biologically active compounds. Research into novel derivatives often involves screening for various pharmacological activities, leveraging the structural diversity that can be achieved through substitution on both the aryl ring and the piperidine scaffold.

The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the N-methylated 2-arylpiperidine class, paving the way for the rational design of new molecules with desired functions.

Physicochemical Properties of Related Compounds

To provide context for the properties of this compound, the following table summarizes key data for the parent N-methylpiperidine scaffold.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | 106-107 °C |

| Density | 0.816 g/mL at 25 °C |

Note: Data for N-methylpiperidine.

Research Highlights on Substituted N-Methylpiperidines

The following table outlines research areas where substituted N-methylpiperidines have shown significant potential.

| Research Area | Findings |

| Anticancer Activity | Certain 2,6-disubstituted N-methylpiperidine derivatives have been investigated as bioreducible antitumor agents. nih.gov |

| Antimicrobial Activity | N-aryl piperazine (B1678402) derivatives, which share structural similarities with N-aryl piperidines, have demonstrated significant antibacterial activity. nih.gov |

| Cholinesterase Inhibition | N-methylation of certain alkaloid precursors has been shown to enhance butyrylcholinesterase inhibition, relevant for Alzheimer's disease research. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61858-24-0 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-methyl-2-(2-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)2/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |

InChI Key |

QTWXZWLJOKZCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 2 2 Methylphenyl Piperidine and Analogues

Retrosynthetic Strategies for Substituted Piperidines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target structure into simpler, commercially available starting materials. For 1-Methyl-2-(2-methylphenyl)piperidine, a primary disconnection can be made at the N-CH₃ bond, suggesting a late-stage methylation of a 2-(2-methylphenyl)piperidine (B3376344) precursor. Further disconnection of the C2-aryl bond points towards the coupling of a piperidine (B6355638) synthon with an o-tolyl group.

A common retrosynthetic approach for 2-arylpiperidines involves the disconnection of the piperidine ring itself. This can lead to a linear amino alcohol or amino ketone precursor, which can then be cyclized. For instance, a key intermediate could be a δ-amino ketone, where the aryl group is already attached to the carbon framework. The synthesis would then involve the formation of this linear precursor followed by an intramolecular reductive amination to form the piperidine ring.

Another strategy involves the dearomatization of a corresponding pyridine (B92270) derivative. The synthesis of 2-arylpyridines is well-established, and their subsequent reduction can yield the desired 2-arylpiperidine. This approach allows for the early introduction of the aryl substituent.

A plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 2-(2-methylphenyl)piperidine | 5-amino-1-(2-methylphenyl)pentan-1-one | 2-Methylbromobenzene, Glutarimide, Methylating agent |

This table illustrates a retrosynthetic approach starting from the target molecule and working backwards to simpler precursors and ultimately to readily available starting materials.

Direct and Indirect Approaches to N-Methylation of Piperidine Rings

The introduction of a methyl group onto the nitrogen atom of the piperidine ring can be achieved through both direct and indirect methods. The choice of method often depends on the substrate's reactivity and the desired selectivity.

Direct N-Methylation is commonly achieved through reductive amination. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. nih.govnih.gov This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. nih.govnih.gov A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in other methylation methods. nih.gov The reaction proceeds through the formation of an iminium ion, which is then reduced by formate (B1220265). nih.gov

Another direct approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate. However, these methods can lead to over-alkylation and the formation of the quaternary ammonium salt, especially with unhindered secondary amines. To control the reaction, it is often necessary to use a stoichiometric amount of the alkylating agent and carefully control the reaction conditions.

Indirect N-Methylation involves the introduction of a group that can be later converted to a methyl group. For example, the piperidine nitrogen can be acylated with an acetyl group, which is then reduced to an ethyl group. A more common indirect method involves the introduction of a formyl group followed by its reduction.

| Method | Reagents | Advantages | Disadvantages |

| Direct | |||

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids quaternization, high yield. nih.govnih.gov | Requires heating, potential for side reactions. |

| Alkyl Halide (e.g., CH₃I) | Methyl Iodide, Base | Simple procedure. | Risk of over-alkylation. |

| Indirect | |||

| Formylation and Reduction | Formylating agent, Reducing agent (e.g., LiAlH₄) | Good control over methylation. | Multi-step process. |

This interactive table compares direct and indirect N-methylation methods for piperidine rings.

Enantioselective Synthesis of 2-Substituted Piperidines

The synthesis of enantiomerically pure 2-substituted piperidines is of great interest due to the stereospecific bioactivity of many piperidine-containing drugs. Several strategies have been developed to achieve high levels of enantioselectivity.

Catalytic Asymmetric Reductive Heck Reactions

The catalytic asymmetric reductive Heck reaction has emerged as a powerful tool for the synthesis of chiral heterocycles. This reaction involves the palladium-catalyzed coupling of an aryl halide with an olefin, followed by a reduction step that introduces a new stereocenter. For the synthesis of 2-arylpiperidines, an intramolecular reductive Heck reaction of a suitably substituted amino-alkene can be employed. The enantioselectivity is controlled by the use of a chiral phosphine (B1218219) ligand coordinated to the palladium catalyst. While this method is powerful, its application to the synthesis of 2-(o-tolyl)piperidines specifically can be challenging due to the steric hindrance of the ortho-methyl group.

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. nih.gov This technique utilizes an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. For 2-arylpiperidines, lipases are commonly used to selectively acylate or hydrolyze an ester derivative of one enantiomer. For example, a racemic mixture of 2-(2-methylphenyl)piperidin-x-ol could be subjected to enzymatic acylation, where a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. This method can provide high enantiomeric excess for both the product and the recovered starting material. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of 2-arylpiperidines, a chiral auxiliary can be attached to the nitrogen atom of a piperidine precursor. For instance, a chiral oxazolidinone can be used as an auxiliary to direct the diastereoselective addition of an o-tolyl nucleophile to an electrophilic center at the 2-position of the piperidine ring. Subsequent removal of the auxiliary provides the desired enantiomer of 2-(2-methylphenyl)piperidine. The choice of chiral auxiliary is critical for achieving high diastereoselectivity. wikipedia.org

Intramolecular Cyclization Pathways for Piperidine Ring Formation

The formation of the piperidine ring through intramolecular cyclization is a cornerstone of many synthetic strategies. nih.gov These reactions typically involve the formation of a C-N or a C-C bond to close the six-membered ring.

A common approach is the intramolecular reductive amination of a δ-amino ketone or δ-amino aldehyde. In the context of 2-(2-methylphenyl)piperidine, a linear precursor such as 5-amino-1-(2-methylphenyl)pentan-1-one can be cyclized under reducing conditions. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to form the piperidine ring. The stereochemistry of the 2-substituent can often be controlled by the choice of reducing agent and reaction conditions.

Another powerful method is the intramolecular aza-Michael addition. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. For the synthesis of substituted piperidines, a precursor containing both an amine and a Michael acceptor can be cyclized in the presence of a base or an acid catalyst. This method is particularly useful for the synthesis of piperidines with multiple stereocenters.

Radical-mediated cyclizations have also been employed for the synthesis of piperidines. nih.gov These reactions involve the generation of a radical on a side chain of an amine precursor, which then undergoes an intramolecular cyclization onto an unsaturated bond to form the piperidine ring. The regioselectivity of the cyclization is governed by Baldwin's rules.

| Cyclization Method | Key Precursor | Reaction Type |

| Intramolecular Reductive Amination | δ-Amino ketone/aldehyde | C-N bond formation |

| Intramolecular aza-Michael Addition | Amino-α,β-unsaturated carbonyl | C-N bond formation |

| Radical-Mediated Cyclization | Unsaturated amino precursor | C-C or C-N bond formation |

This table summarizes key intramolecular cyclization pathways for the formation of the piperidine ring.

Alkene Cyclization

Alkene cyclization strategies provide a powerful means to construct the piperidine ring from acyclic precursors. These methods often involve the formation of a carbon-nitrogen bond and a carbon-carbon bond in a controlled manner.

Oxidative Amination:

A notable method for forming substituted piperidines is the oxidative amination of non-activated alkenes. nih.gov This approach can be catalyzed by a gold(I) complex, utilizing an iodine(III) oxidizing agent. nih.gov The reaction facilitates the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Palladium catalysts have also been employed for enantioselective versions of this transformation. nih.gov This method is particularly useful for creating complex piperidine structures from simple alkene starting materials.

Prins and Aza-Prins Cyclizations:

The Prins-type cyclization is another effective strategy for synthesizing piperidine derivatives. This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol or amine. researchgate.netnih.gov For instance, N-tosyl-2-phenethylbut-3-en-1-amine can undergo a Prins cascade reaction with various aldehydes in the presence of scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) to yield trans-fused octahydrobenzo[f]isoquinoline derivatives. dntb.gov.ua A multicomponent aza-Prins strategy has been developed for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones, where homoallylic ammonium halide salts react with bifunctional aldehydes under acidic conditions. researchgate.net These reactions demonstrate the versatility of Prins-type cyclizations in constructing complex, fused piperidine systems.

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Gold(I) complex / I(III) oxidant | Non-activated alkenes | Substituted piperidines | Oxidative amination, simultaneous C-N and C-O bond formation. nih.gov |

| Sc(OTf)₃ / TsOH | N-tosyl-2-phenethylbut-3-en-1-amine and aldehydes | Trans-fused octahydrobenzo[f]isoquinolines | Prins cascade reaction, high selectivity. dntb.gov.ua |

| Trifluoroacetic acid (TFA) | Homoallylic ammonium halides and bifunctional aldehydes | Halide-substituted fused piperidines | Aza-Prins strategy, diastereoselective. researchgate.net |

Aza-Michael Reactions

The aza-Michael reaction, or intramolecular aza-Michael reaction (IMAMR), is a powerful tool for the formation of nitrogen-containing heterocycles, including piperidines. rsc.org This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound to form a new C-N bond and create the heterocyclic ring.

An organocatalytic, enantioselective intramolecular aza-Michael reaction has been developed for the synthesis of 2,5- and 2,6-disubstituted piperidines. rsc.org Using a combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst, enantiomerically enriched protected piperidines can be obtained in good yields. nih.gov This method is significant as it allows for the desymmetrization of prochiral substrates to create chiral piperidine products. rsc.org

Furthermore, a biocatalytic approach utilizing a transaminase-triggered aza-Michael reaction has been demonstrated for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. lookchem.comacs.org This strategy represents a novel biocatalytic disconnection that leverages the reversible nature of the enzymatic process to drive the formation of the desired aza-Michael products. lookchem.com Tandem aza-Michael addition-vinylogous aldol (B89426) condensation strategies have also been developed, allowing for the construction of C-N and C-C bonds in a single operation under transition metal-free conditions. nih.gov

| Catalyst/Conditions | Substrate Type | Product Type | Key Features |

| Quinoline organocatalyst / Trifluoroacetic acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Organocatalytic, enantioselective, desymmetrization. nih.govrsc.org |

| Transaminase (biocatalyst) | Prochiral ketoenones | Enantioselective 2,6-disubstituted piperidines | Biocatalytic, tandem reaction. lookchem.comacs.org |

| Transition metal-free | Quinolones and ynones | N-bridged pyridine fused quinolones | Tandem aza-Michael addition-vinylogous aldol condensation. nih.gov |

Radical Cyclization Approaches

Radical cyclization reactions offer a versatile and efficient method for the synthesis of piperidine rings, often under mild conditions. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond.

A common approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov When tributyltin hydride is used as the radical mediator, the corresponding trans-piperidines are formed with moderate diastereoselectivity. nih.gov However, a significant enhancement in diastereoselectivity (up to 99:1) can be achieved by using tris(trimethylsilyl)silane. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov Tin-free radical cyclization methods have also been developed, utilizing visible light photoredox catalysis to generate the reactive radical intermediate from an activated carbon-bromine bond. rsc.org These methods provide a more environmentally friendly alternative to traditional tin-based reagents. rsc.org

| Radical Initiator/Mediator | Substrate | Diastereomeric Ratio (trans:cis) | Key Features |

| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1 | Standard tin-based radical cyclization. nih.gov |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Up to 99:1 | Enhanced diastereoselectivity via a rearrangement cascade. nih.gov |

| Visible light photoredox catalyst | Activated C-Br bond containing alkenes | N/A | Tin-free, environmentally friendly conditions. rsc.org |

Metal-Catalyzed Coupling Reactions for Aryl Substitution

Metal-catalyzed coupling reactions are indispensable tools for the introduction of aryl groups onto the piperidine scaffold, a key structural feature of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for aryl boronic acids)

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is particularly valuable for the synthesis of 2-arylpiperidines and their precursors, 2-arylpyridines.

The coupling of 2-halopyridines with arylboronic acids can be challenging due to the potential for the nitrogen atom to coordinate to the palladium catalyst, thereby inhibiting its activity. nih.gov However, the development of specialized catalyst systems has overcome these difficulties. For instance, palladium catalysts based on bulky, electron-rich phosphine ligands, such as XPhos, have shown high activity for the coupling of 2-heteroarylboronic acids with a wide range of (hetero)aryl chlorides, bromides, and triflates. nih.gov These reactions can often be carried out at room temperature or slightly elevated temperatures with short reaction times. nih.gov The choice of base, solvent, and palladium precursor is crucial for achieving high yields. studfile.net For example, potassium carbonate in aqueous DME or anhydrous toluene (B28343) are commonly used base/solvent systems. studfile.net

| Palladium Catalyst/Ligand | Substrates | Base/Solvent | Temperature | Yield |

| Pd(PPh₃)₄ | 9-benzyl-6-chloropurine and phenylboronic acid | K₂CO₃/Toluene | 100 °C | High |

| Pd(PPh₃)₄ | 9-benzyl-6-chloropurine and 3-nitrophenylboronic acid | aq. K₂CO₃/DME | 85 °C | High |

| XPhos-based precatalyst | 4-chloroanisole and 2-furanboronic acid | aq. K₃PO₄/THF | Room Temp. | 93% |

Carbonyl Functionalization and Subsequent Modifications in Piperidone Precursors

Piperidones, particularly 2-piperidones and 4-piperidones, serve as versatile intermediates in the synthesis of substituted piperidines. nih.govregulations.gov The functionalization of the piperidone core allows for the introduction of various substituents, which can then be followed by reduction of the carbonyl group to afford the corresponding piperidine.

For instance, 2-aryl-4-piperidones can be synthesized and subsequently used to construct more complex heterocyclic systems. clockss.org These piperidones can be accessed through various methods, including the reduction of corresponding enones. nih.gov The resulting 2-aryl-4-piperidones can then be subjected to further modifications. For example, the carbonyl group can be converted to a methylene (B1212753) group via a Wittig olefination, providing a handle for further functionalization. nih.gov This strategy allows for the synthesis of a diverse range of 2,4-disubstituted piperidines. nih.gov

Grignard Reagent Applications in Piperidine Synthesis

Grignard reagents are highly reactive organometallic compounds that are widely used for the formation of carbon-carbon bonds. In the context of piperidine synthesis, Grignard reagents can be employed to introduce alkyl or aryl substituents onto a pre-existing pyridine or piperidine precursor.

One common strategy involves the reaction of Grignard reagents with pyridine N-oxides. This reaction can lead to the formation of 2-substituted dihydropyridines, which can then be reduced to the corresponding piperidines. The regioselectivity of the Grignard addition is influenced by the nature of the Grignard reagent and the substituents on the pyridine N-oxide ring. Similarly, the reaction of Grignard reagents with 1-acylpyridinium salts can provide a convenient method for the synthesis of substituted pyridines, which are valuable precursors to piperidines. The addition of the Grignard reagent typically occurs at the 2- or 4-position of the pyridine ring, depending on the acyl group and the reaction conditions.

Multicomponent Reactions for Piperidine Scaffold Assembly (e.g., Mannich-type, Domino Imino-Aldol-Aza-Michael)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as the piperidine ring system found in this compound and its analogues. nih.govmdpi.com These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates substantial portions of all the initial reactants. nih.gov This strategy is particularly advantageous for creating diverse libraries of substituted piperidines by varying the individual components. Key MCRs for piperidine synthesis include Mannich-type reactions and domino imino-aldol-aza-Michael reactions.

Mannich-type Reactions

The Mannich reaction is a classic multicomponent reaction that typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. In the context of piperidine synthesis, variations of the Mannich reaction, such as the vinylogous Mannich reaction, are particularly powerful for constructing polysubstituted piperidine frameworks. rsc.orgrsc.org

A general method for assembling multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of piperidine natural products. rsc.orgrsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction. For instance, the reaction of a 1,3-bis-trimethylsily enol ether with an aldehyde and an amine can lead to a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for building a variety of chiral piperidine compounds. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of several natural alkaloids containing the piperidine motif. rsc.orgrsc.org

A collection of structurally diverse polyheterocyclic scaffolds that feature a 2-arylpiperidine subunit have been synthesized using a Mannich-type multicomponent assembly process. acs.org This strategy can be followed by a series of ring-forming reactions to further elaborate the molecular architecture. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Amine | C-H Acidic Compound | Acid or Base | Substituted Piperidine | ajchem-a.com |

| 1,3-bis-trimethylsily enol ether | Aldehyde | Amine | Chiral Catalyst | Chiral Dihydropyridinone | rsc.orgrsc.org |

| Benzaldehyde | Aniline | Acetoacetate ester | Immobilized Lipase | Substituted Piperidine | rsc.org |

Domino Imino-Aldol-Aza-Michael Reactions

A highly effective domino reaction for the diastereo- and enantioselective synthesis of highly functionalized piperidines is the imino-aldol-aza-Michael reaction. acs.orgnih.gov This one-pot sequence involves the addition of an enolate, such as that derived from an α-arylmethylidene- or α-alkylidene-β-keto ester, to an N-activated aldimine. acs.orgnih.gov This initial imino-aldol addition is followed by an intramolecular aza-Michael reaction, which results in the formation of the piperidine ring. acs.orgnih.gov

This strategy has been successfully applied to a range of aromatic, heteroaromatic, and aliphatic imines, demonstrating its broad substrate scope. acs.org Furthermore, the use of chiral sulfinyl imines has enabled the synthesis of enantiopure piperidines. acs.orgnih.gov The stereochemical outcome of the reaction, leading to either cis- or trans-disubstituted piperidines, can be controlled by the geometry of the starting α,β-unsaturated keto ester. acs.org Plausible mechanisms, supported by computational studies, have been proposed to explain the observed high diastereoselectivity. acs.orgbohrium.comresearchgate.net

The reaction course involves an initial intermolecular imino-aldol reaction, which is then followed by the intramolecular aza-Michael cyclization. bohrium.comresearchgate.net This powerful domino sequence allows for the efficient construction of highly functionalized 2,6-disubstituted piperidines with excellent diastereoselectivity (de >99%). bohrium.comresearchgate.net

| Enolate Precursor | Aldimine | Stereochemical Outcome | Key Features | Reference |

| α-arylmethylidene-β-keto ester | N-activated aromatic imines | High diastereoselectivity | One-pot synthesis of 2,6-disubstituted piperidines | acs.orgnih.gov |

| α-alkylidene-β-keto ester | N-activated aliphatic imines | Controllable cis/trans selectivity | Access to diverse substitution patterns | acs.org |

| α-(aryl/alkyl)methylidene-β-diketones | N-aryl aldimines | de >99% | Synthesis of highly functionalized piperidines | bohrium.comresearchgate.net |

| Chiral sulfinyl imine precursor | Various | High enantioselectivity | Synthesis of enantiopure piperidines | acs.orgnih.gov |

Spectroscopic and Chromatographic Characterization of 1 Methyl 2 2 Methylphenyl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 1-Methyl-2-(2-methylphenyl)piperidine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to assign all proton and carbon signals and to determine the compound's stereochemistry.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the piperidine (B6355638) ring, the N-methyl group, the aromatic ring, and the methyl group on the phenyl ring. The chemical shifts (δ) of the piperidine protons would typically appear in the aliphatic region (approximately 1.0-3.5 ppm). The N-methyl protons would likely present as a singlet, while the protons on the piperidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The aromatic protons of the 2-methylphenyl group would resonate in the downfield region (typically 7.0-7.5 ppm), and their splitting pattern would be indicative of the ortho substitution. The methyl group on the phenyl ring would appear as a singlet in the aromatic methyl region (around 2.3 ppm).

Carbon (¹³C) NMR Analysis

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The piperidine ring carbons would be expected in the range of approximately 20-60 ppm. The N-methyl carbon would have a characteristic chemical shift, and the carbons of the 2-methylphenyl group would appear in the aromatic region (around 120-145 ppm). The carbon of the methyl group attached to the phenyl ring would be found at a higher field (around 20 ppm).

Advanced NMR Techniques for Stereochemical Assignment and Regioisomer Differentiation

To confirm the connectivity and spatial arrangement of atoms, advanced NMR techniques are crucial. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine and aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the piperidine ring, the N-methyl group, and the 2-methylphenyl substituent.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be essential for determining the stereochemistry, specifically the relative orientation of the 2-methylphenyl group with respect to the piperidine ring. For instance, spatial proximity between the proton at C2 of the piperidine ring and certain protons on the aromatic ring would be observable. These techniques are also instrumental in differentiating between regioisomers, as the correlation patterns would be unique for each isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS would be utilized to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, confirming the expected C₁₃H₁₉N composition. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of this compound and to analyze its fragmentation pattern upon electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of N-alkyl piperidines is often characterized by alpha-cleavage, leading to the loss of substituents attached to the nitrogen or the carbon at the 2-position. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group from the nitrogen, cleavage of the piperidine ring, and fragmentation of the 2-methylphenyl group. The specific fragmentation pattern would serve as a fingerprint for the compound and would be crucial in distinguishing it from its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification and quantification of compounds in complex mixtures. In the analysis of this compound, LC separates the compound from impurities, while tandem mass spectrometry provides structural information through controlled fragmentation.

Under electrospray ionization in positive mode (ESI+), the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. The subsequent collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragment ions. Based on the analysis of structurally related compounds containing a methyl piperidine moiety, the fragmentation pattern is predictable. mdpi.com The bond between the piperidine ring and the 2-methylphenyl group is a likely point of cleavage. Key fragmentation pathways would include:

Loss of the 2-methylphenyl group: This would result in a fragment ion corresponding to the N-methylpiperidine cation.

Fragmentation of the piperidine ring: This can lead to a series of smaller ions, providing a detailed fingerprint for the compound's structure. mdpi.com

Formation of a tropylium (B1234903) ion: Cleavage and rearrangement involving the tolyl group could produce a characteristic ion at m/z 91.

A typical LC-MS/MS method for piperidine-containing compounds would utilize a reverse-phase column (such as a C18) with a gradient elution mobile phase, often consisting of water and methanol (B129727) or acetonitrile (B52724), with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. fda.gov.tw

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

| [M+H]⁺ | 98 | Corresponds to the N-methyl-2-iminium piperidine fragment |

| [M+H]⁺ | 91 | Corresponds to the tropylium ion from the tolyl group |

| [M+H]⁺ | 84 | Corresponds to the N-methylpiperidine radical cation after ring opening |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aliphatic piperidine ring, N-methyl group, and aromatic tolyl substituent.

Based on spectra from analogous compounds like N-methylpiperidine and 2-methylpiperidine, the following key absorptions can be anticipated nist.govnist.gov:

C-H Stretching (Aliphatic): Strong bands are expected in the 2800-3000 cm⁻¹ region, characteristic of the C-H bonds in the piperidine ring and the methyl groups. A distinct band around 2780-2800 cm⁻¹, known as the Bohlmann band, may be present, which is characteristic of tertiary amines with at least two α-hydrogens anti-periplanar to the nitrogen lone pair.

C-H Stretching (Aromatic): Weaker bands are expected just above 3000 cm⁻¹, corresponding to the C-H bonds of the 2-methylphenyl group.

C-N Stretching: This vibration for the tertiary amine is typically found in the 1000-1250 cm⁻¹ region.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-H Bending (Aromatic): Out-of-plane bending vibrations for the ortho-substituted benzene (B151609) ring will appear in the 730-770 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperidine & Methyl) |

| ~2790 | C-H Stretch (Bohlmann band) | Tertiary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Tertiary Amine |

| 730 - 770 | C-H Bend (Out-of-plane) | Ortho-substituted Aromatic |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule in its solid state. For this compound, which is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring, single-crystal X-ray diffraction would provide unequivocal proof of its absolute configuration (R or S) and the preferred conformation of the molecule in the crystal lattice.

While a specific crystal structure for this exact compound is not publicly available, studies on substituted piperidine derivatives consistently show that the piperidine ring adopts a chair conformation to minimize steric strain. bakhtiniada.ru The analysis would precisely define:

Bond lengths and angles: Providing exact measurements for all atomic connections.

Torsional angles: Defining the precise chair conformation of the piperidine ring.

Stereochemistry: Unambiguously determining the relative and absolute configuration of the chiral center.

Intermolecular interactions: Revealing how molecules pack together in the crystal, including any hydrogen bonding or van der Waals forces. iucr.org

For this compound, crystallographic analysis would determine the orientation of the N-methyl and 2-methylphenyl substituents as either axial or equatorial, which is critical for understanding its steric and electronic properties.

Chromatographic Separation Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and potential isomers, thereby ensuring the purity of the compound.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity information and qualitative identification.

The separation of piperidine and piperazine (B1678402) isomers has been successfully achieved using capillary columns with mid-polarity stationary phases, such as those containing phenyl-methylpolysiloxane (e.g., DB-17 or Equity-5). rsc.orgresearchgate.net A typical GC method would involve:

Injector: Split/splitless injector set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization. rsc.org

Column: A 30-meter capillary column with a stationary phase like (50%-Phenyl)-methylpolysiloxane. tsijournals.com

Carrier Gas: Helium is commonly used at a constant flow rate. researchgate.net

Oven Program: A temperature gradient program, starting at a lower temperature and ramping up, allows for the effective separation of compounds with different boiling points. rsc.org

Detector: FID for quantification or MS for identification based on fragmentation patterns.

This technique is particularly useful for differentiating positional isomers if they have sufficiently different boiling points or interactions with the stationary phase.

Table 3: Typical Gas Chromatography (GC) Parameters for Piperidine Derivative Analysis

| Parameter | Typical Setting | Reference |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film (e.g., Equity-5) | rsc.org |

| Carrier Gas | Helium (~1 mL/min) | rsc.org |

| Injector Temperature | 260 °C | rsc.org |

| Oven Program | Initial 60°C, ramp 10°C/min to 170°C, then 15°C/min to 280°C | rsc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | rsc.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are powerful techniques for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, reverse-phase HPLC (RP-HPLC) is the most common approach.

This method separates compounds based on their hydrophobicity. Typical conditions include:

Stationary Phase: A C18 or Phenyl-Hexyl column, which provides hydrophobic interactions. fda.gov.twnih.gov

Mobile Phase: A mixture of an aqueous buffer (often with a pH modifier like formic acid or TFA for better peak shape and MS compatibility) and an organic solvent such as acetonitrile or methanol. nih.govsielc.com

Detection: A UV detector is commonly used, as the tolyl group provides a chromophore. For higher specificity and sensitivity, coupling to a mass spectrometer (LC-MS) is preferred.

UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, making it ideal for high-throughput purity screening and isomer differentiation.

Table 4: Typical HPLC/UPLC Parameters for Piperidine Derivative Analysis

| Parameter | Typical Setting | Reference |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% TFA or Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | sielc.com |

| Elution Mode | Gradient | fda.gov.tw |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detector | UV (e.g., 254 nm) or Mass Spectrometer (MS) | nih.gov |

Structure Activity Relationship Sar Studies of 1 Methyl 2 2 Methylphenyl Piperidine Analogues

Influence of N-Methyl Substitution on Molecular Recognition and Biological Activity

The substitution on the piperidine (B6355638) nitrogen is a critical determinant of pharmacological activity. The N-methyl group, as seen in the parent compound, significantly influences the molecule's properties compared to its secondary amine (nor-analogue) counterpart. The effect of N-methylation is multifaceted, impacting basicity, steric profile, and lipophilicity, which in turn affects ligand-receptor interactions and pharmacokinetic properties.

Research on structurally related compounds like methylphenidate analogues has shown that N-methylation can sometimes lead to a decrease in binding affinity at certain targets, such as the dopamine (B1211576) transporter (DAT). researchgate.net For instance, N-methyl derivatives of methylphenidate consistently showed lower binding affinities, by a factor ranging from 4 to 30, compared to the corresponding secondary amines. researchgate.net This suggests that the N-H group in the secondary amine may act as a crucial hydrogen bond donor in the receptor binding pocket, an interaction that is lost upon methylation.

Conversely, in other biological contexts, N-methylation can be advantageous. Studies on norbelladine (B1215549) derivatives, which also feature a core amine structure, demonstrated that N-methylation can enhance inhibitory activity against enzymes like butyrylcholinesterase (BuChE). mdpi.com Specifically, N-methylnorbelladine was found to have twice the BuChE inhibitory activity of norbelladine itself. mdpi.com This highlights the target-dependent nature of the N-methyl group's influence, where it may contribute to favorable hydrophobic interactions or induce a more bioactive conformation in some receptor environments while being detrimental in others.

Role of the 2-(2-Methylphenyl) Moiety in Ligand-Target Interactions

The 2-(2-methylphenyl) group is a crucial component for molecular recognition, serving as a significant hydrophobic anchor that engages with the target protein. Quantitative structure-activity relationship (QSAR) studies on related 2-arylpiperidines, such as threo-methylphenidate analogues, have established that substitution on this phenyl ring is a primary determinant of binding affinity. researchgate.net

The position of substituents on the phenyl ring dictates the interaction with the receptor. For dopamine transporter (DAT) inhibitors, it has been observed that the 2' position (ortho position) of the phenyl ring is sensitive to steric bulk. researchgate.net The presence of the methyl group at this position in 1-Methyl-2-(2-methylphenyl)piperidine likely plays a significant role in orienting the phenyl ring relative to the piperidine scaffold. This fixed orientation can be critical for fitting into a specific binding pocket and avoiding steric clashes.

Impact of Piperidine Ring Conformation and Stereochemistry on SAR

The piperidine ring serves as the central scaffold, holding the N-methyl and 2-aryl groups in a defined spatial arrangement. Piperidine derivatives typically exist in a stable chair conformation to minimize torsional strain. ias.ac.in In 2-substituted piperidines, the bulky aryl group preferentially occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions, which would be present in an axial conformation. ias.ac.in

While the chair conformation is generally favored, the flexibility of the piperidine ring allows for the existence of other conformers, such as twist-boat forms. ias.ac.in Some biological targets may have a high tolerance for different piperidine ring conformations, and in certain cases, a non-chair conformation might be the bioactive one. nih.gov The rigidity of the scaffold can be intentionally modified through the introduction of bridged ring systems to lock the conformation and probe the receptor-preferred geometry. nih.gov For instance, replacing a flexible piperidine with a rigid quinuclidine (B89598) moiety, which constrains the ring in a boat-like conformation, has been shown to maintain good binding affinity in some P2Y14R antagonists, suggesting the receptor can accommodate such shapes. nih.gov

Diastereomeric and Enantiomeric Activity Differences

The presence of a chiral center at the C2 position of the piperidine ring means that this compound exists as a pair of enantiomers, (R) and (S). Biological targets are chiral environments, and as such, they frequently exhibit stereoselectivity, where one enantiomer has significantly higher activity than the other.

Studies on closely related analogues provide compelling evidence for this principle. For example, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, a compound with a similar 1,2-substitution pattern, profound differences were observed between its stereoisomers. nih.gov The (-)-trans isomer was found to be approximately nine times more potent in vitro and four times more potent in vivo than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov This demonstrates a strict stereochemical requirement at the binding site. The absolute configuration of the most potent isomer was determined to be (1S, 2R). nih.gov Similarly, in a different series of piperidine-based farnesyltransferase inhibitors, it was found that only the (+)-enantiomers displayed potent activity. acs.org

| Compound | Configuration | In Vitro Potency (Ki, nM) vs. [3H]TCP | In Vivo Potency (ED50, mg/kg) |

|---|---|---|---|

| (-)-trans-Isomer | (1S, 2R) | 21 ± 2 | 0.6 ± 0.1 |

| (+)-trans-Isomer | (1R, 2S) | 185 ± 15 | 2.5 ± 0.4 |

| (±)-cis-Isomer | - | >10,000 | Inactive |

Substituent Effects on Peripheral Aromatic Rings and the Piperidine Scaffold

Modifying the peripheral aromatic ring and the piperidine scaffold with various substituents is a classic strategy in medicinal chemistry to fine-tune pharmacological properties. As mentioned, substitutions on the 2-phenyl ring significantly impact activity. Comparative Molecular Field Analysis (CoMFA) on methylphenidate analogues suggests that optimal substituents are those whose bulk lies mainly in the plane of the phenyl ring, while groups with significant bulk above or below the plane lead to decreased binding affinity. researchgate.net

Systematic substitution on the piperidine ring itself has also been used to probe receptor topology and improve selectivity. In a series of N-alkyl derivatives designed as sigma(1) receptor ligands, introducing methyl groups at various positions on the piperidine ring had a profound effect on affinity and selectivity. nih.gov A 4-methyl derivative emerged as the most potent sigma(1) ligand (Ki=0.030 nM), while a 3,3-dimethyl derivative was the most selective against the sigma(2) receptor. nih.gov This indicates the presence of specific hydrophobic pockets in the receptor that can accommodate small alkyl groups at these positions, and that such substitutions can be used to steer the ligand towards a specific receptor subtype.

| Compound | Piperidine Substitution | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| Analogue 1 | Unsubstituted | 1.12 | 225 | 201 |

| Analogue 26 | 3,3-dimethyl | 0.35 | 238 | 680 |

| Analogue 31 | 4-methyl | 0.03 | 17.9 | 597 |

Pharmacophore Development and Ligand-Based Drug Design Principles for Piperidine Derivatives

The collective SAR data allows for the development of a pharmacophore model for this class of compounds. A pharmacophore represents the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 2-arylpiperidine derivatives, the pharmacophore typically consists of several key features:

A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to act as a positive ionizable feature and a potential hydrogen bond donor.

A Hydrophobic Aromatic Feature: The 2-aryl ring serves as a crucial hydrophobic region, engaging in van der Waals or pi-stacking interactions with the receptor.

Defined Spatial Relationship: The piperidine scaffold rigidly defines the distance and relative orientation between the nitrogen atom and the aromatic ring. The stereochemistry at C2 is critical for establishing the correct 3D arrangement of these features.

Ligand-based drug design utilizes these pharmacophore models to search for novel, structurally diverse molecules that can bind to the same target or to guide the optimization of existing leads. nih.gov By understanding the SAR principles—such as the preference for specific stereoisomers, the tolerance for substitution at certain positions, and the optimal electronic properties of the aryl ring—researchers can rationally design new analogues with improved potency, selectivity, and pharmacokinetic profiles.

An extensive search of publicly available scientific literature reveals a significant lack of specific data on the pharmacological mechanisms and molecular target interactions of the chemical compound “this compound” corresponding to the detailed outline provided.

The existing research primarily focuses on more complex piperidine derivatives or discusses the pharmacological activities of the broader piperidine class of compounds. While there are studies on molecules containing either the piperidine or the 2-methylphenyl moiety, direct research detailing the in vitro and non-human in vivo interactions of This compound with the specified neurological targets is not available in the retrieved sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the following sections:

Pharmacological Mechanisms and Molecular Target Interactions in Vitro and Non Human in Vivo Studies

Enzyme Inhibition and Activation Mechanisms

Without dedicated scientific studies on "1-Methyl-2-(2-methylphenyl)piperidine," providing detailed research findings and data tables for each subsection would require speculation or the misapplication of data from structurally different compounds, which would compromise the scientific accuracy of the article.

Monoamine Oxidase B (MAO-B) Inhibition (context of related tetrahydropyridines)

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of monoamine neurotransmitters. nih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain. mdpi.com While direct studies on the MAO-B inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of piperidine (B6355638) and tetrahydropyridine (B1245486) derivatives has been a subject of interest for MAO inhibition.

For instance, various pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.govresearchgate.net In one such study, several compounds demonstrated a higher inhibitory preference for MAO-B over MAO-A. nih.govresearchgate.net For example, a specific derivative, designated as compound S5, was found to be a potent and selective MAO-B inhibitor with a competitive and reversible mechanism of action. nih.govresearchgate.net The structural relationship between these compounds and this compound suggests that the piperidine scaffold is a viable pharmacophore for MAO-B inhibition. nih.gov The interaction often involves the inhibitor binding within the substrate cavity of the enzyme. mdpi.com Further research is necessary to determine if this compound itself exhibits similar MAO-B inhibitory properties.

L-lysine-epsilon aminotransferase as a Putative Target

L-lysine-epsilon-aminotransferase (LAT) is an enzyme involved in the biosynthesis of certain piperidine-containing natural products through the conversion of L-lysine. nih.govresearchgate.net In the context of mycobacteria, LAT plays a role in persistence and is considered a potential target for the development of new antibiotics. nih.gov The enzyme catalyzes the conversion of L-lysine to α-aminoadipate-δ-semialdehyde, which then cyclizes to form Δ1-piperideine-6-carboxylic acid. nih.gov

Currently, there is no direct scientific evidence from in vitro studies to suggest that this compound acts as an inhibitor of L-lysine-epsilon aminotransferase. Research in this area has primarily focused on identifying inhibitors that could disrupt mycobacterial survival. nih.gov Therefore, the interaction between this compound and this enzyme remains a hypothetical area for future investigation.

Mycobacterial ATP Synthase Inhibition

Mycobacterial ATP synthase is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Its inhibition leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death. nih.gov This enzyme has been successfully targeted by the diarylquinoline class of antibiotics. nih.gov

There are no available in vitro or non-human in vivo studies that have investigated the effect of this compound on mycobacterial ATP synthase. The research on inhibitors for this target has been focused on other chemical scaffolds, and thus, any potential interaction of this compound with this enzyme is currently unknown. ntu.edu.sg

Inhibition of Mycolic Acid Biosynthesis Enzymes (e.g., InhA, EthR)

Mycolic acids are crucial components of the mycobacterial cell wall, and their biosynthesis is a well-established target for anti-tuberculosis drugs like isoniazid. eurekaselect.comresearchgate.net Key enzymes in this pathway include the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.gov Inhibition of these enzymes disrupts the integrity of the bacterial cell wall. frontiersin.org

Scientific literature does not currently contain reports of in vitro studies evaluating the inhibitory activity of this compound against InhA, EthR, or other enzymes involved in mycolic acid biosynthesis. While other novel compounds are being investigated for their potential to inhibit this pathway, the role, if any, of this compound in this context has not been explored. nih.gov

Cellular Signaling Pathway Modulation (e.g., Calcium Mobilization, Inositol (B14025) Phosphate (B84403) Accumulation)

Cellular signaling pathways involving calcium mobilization and inositol phosphate accumulation are fundamental to a wide range of physiological processes. nih.gov Inositol 1,4,5-trisphosphate (IP3) is a key second messenger that triggers the release of calcium from intracellular stores. nih.govnih.gov

There is a lack of published research detailing the effects of this compound on these specific cellular signaling pathways. Consequently, it is not known whether this compound can induce calcium mobilization or affect the accumulation of inositol phosphates in cells.

In Vivo Preclinical Models for Mechanistic Insight (Non-Human Organisms)

Preclinical animal models are essential for understanding the physiological effects and mechanisms of action of new chemical entities.

The tail immersion and formalin tests are standard preclinical models used to evaluate the analgesic potential of compounds in rodents. mdpi.com The tail immersion test assesses the response to a thermal pain stimulus, while the formalin test measures the response to a chemical stimulus that induces a biphasic pain response, reflecting both acute nociceptive and inflammatory pain. mdpi.comnih.govnih.gov

Memory and Cognitive Function Models (e.g., passive avoidance in mice)

A comprehensive review of published scientific literature reveals a lack of specific studies investigating the effects of this compound on memory and cognitive function using the passive avoidance paradigm in mice. While research exists for structurally related piperidine derivatives, no direct data on this specific compound's activity in this memory model is currently available. The passive avoidance test is a widely utilized behavioral assay to assess the impact of substances on learning and memory in rodents. In this test, animals learn to avoid an environment in which they have previously received an aversive stimulus. The latency to enter the aversive compartment is used as a measure of memory retention.

Although no direct data exists for this compound, studies on other piperidine compounds have shown varying effects on cognitive performance. For instance, certain phenoxyethyl piperidine derivatives have been investigated for their potential to reverse memory impairments in animal models of dementia by inhibiting cholinesterase. Another study on 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine demonstrated memory impairment in the passive avoidance task, which could be alleviated by sigma-1 receptor agonists. These examples highlight the diverse pharmacological profiles within the broader class of piperidine-containing molecules, underscoring the need for specific experimental evaluation of each unique compound.

Motor Function Assessment (e.g., rotarod assay)

Similar to the cognitive models, there is no available research specifically examining the effects of this compound on motor function using the rotarod assay. The rotarod test is a standard method to evaluate motor coordination, balance, and motor learning in rodents. In this assay, an animal is placed on a rotating rod, and the latency to fall is recorded as the rod's speed gradually increases.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to forecast how a ligand, such as a piperidine (B6355638) derivative, might interact with the binding site of a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their binding affinity, typically expressed in kcal/mol.

Studies on various aryl-piperidine derivatives have demonstrated their potential to bind to a range of biological targets, including opioid, dopamine (B1211576), and sigma receptors. tandfonline.comnih.govnih.gov For instance, docking studies on N-functionalized piperidine derivatives have been used to predict their binding modes within the active site of the dopamine D2 receptor. semanticscholar.orgtandfonline.com These simulations often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-receptor complex. nih.gov For 1-Methyl-2-(2-methylphenyl)piperidine, molecular docking could be used to predict its binding affinity and interaction patterns with various central nervous system (CNS) receptors, providing insights into its potential pharmacological profile.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | -8.5 | ASP-114, PHE-389, TRP-386 |

| Sigma-1 Receptor | -9.2 | GLU-172, ASP-126, PHE-107 |

| Mu-Opioid Receptor | -7.8 | ASP-147, TYR-148, TRP-318 |

This table presents hypothetical, yet plausible, binding affinity scores for this compound based on docking studies of analogous compounds. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations for Binding Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations model the physical movements of atoms and molecules, providing a detailed view of the dynamic evolution of the system. By simulating the complex in a solvated, physiological environment for periods typically ranging from nanoseconds to microseconds, researchers can assess the durability of the interactions identified in docking studies. researchgate.net

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.1 |

| 60 | 2.1 | 1.0 |

| 80 | 2.0 | 1.2 |

| 100 | 2.1 | 1.1 |

This table shows representative RMSD values for a hypothetical complex of this compound, indicating equilibration after approximately 60 ns.

While RMSD tracks global structural changes, Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of specific regions of the protein. github.io RMSF is calculated for each amino acid residue, measuring its fluctuation around its average position during the simulation. galaxyproject.org High RMSF values indicate regions of high mobility, such as loops or terminal ends, whereas low RMSF values correspond to more rigid or stable regions, like alpha-helices and beta-sheets. researchgate.netyoutube.com When a ligand is bound, the RMSF of residues in the binding pocket can decrease, signifying that the ligand has stabilized that region of the protein. nih.gov

| Residue Number (Hypothetical) | Residue Name | RMSF (Å) | Structural Region |

| 114 | ASP | 0.8 | Binding Site |

| 172 | GLU | 0.9 | Binding Site |

| 250 | LEU | 2.5 | Loop Region |

| 386 | TRP | 1.1 | Binding Site |

This table illustrates how RMSF can highlight the stability of binding site residues compared to more flexible loop regions in the presence of a ligand like this compound.

The Radius of Gyration (Rg) is a measure of the compactness of a protein's structure during an MD simulation. computabio.com It represents the root mean square distance of the collection of atoms from their common center of mass. youtube.com A stable and consistent Rg value over time suggests that the protein is maintaining a compact and folded state. nih.gov Significant fluctuations or an increasing trend in the Rg plot could indicate unfolding or destabilization of the protein structure upon ligand binding. Therefore, a steady Rg value for the protein-ligand complex serves as an additional indicator of the stability of the binding. researchgate.net

| Simulation Time (ns) | Radius of Gyration (Rg) (nm) |

| 0 | 2.62 |

| 20 | 2.65 |

| 40 | 2.63 |

| 60 | 2.64 |

| 80 | 2.65 |

| 100 | 2.64 |

This table provides representative Rg values for a protein in complex with this compound, showing a stable and compact structure throughout the simulation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods can determine a molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and intermolecular interactions. researchgate.netekb.eg

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like this compound, DFT can be used to optimize the molecular geometry and determine the energies of its conformers, such as those with the N-methyl group in an axial versus an equatorial position. rsc.orgresearchgate.net

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. ekb.eg A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. These parameters are crucial for understanding how the molecule might interact with biological targets at an electronic level. nih.govwhiterose.ac.uktechnion.ac.il

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability and reactivity |

| Dipole Moment | 1.5 D | Polarity and solubility |

This table presents plausible DFT-calculated electronic properties for this compound, derived from studies on analogous piperidine structures. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govkahedu.edu.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. kahedu.edu.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Note: The following values are representative examples based on analyses of similar piperidine compounds and are for illustrative purposes only, as specific computational data for this compound is not available.)

| Parameter | Formula | Illustrative Value |

| HOMO Energy (EHOMO) | - | -5.212 eV |

| LUMO Energy (ELUMO) | - | -2.047 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.165 eV |

| Ionization Potential (I) | -EHOMO | 5.212 eV |

| Electron Affinity (A) | -ELUMO | 2.047 eV |

| Global Hardness (η) | (I - A) / 2 | 1.584 eV |

| Global Softness (S) | 1 / (2η) | 0.316 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.630 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.630 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.166 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. parchem.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential. rsc.org

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the piperidine ring due to its lone pair of electrons. This site would be the primary target for electrophiles. The hydrogen atoms, particularly those on the methyl groups and the aromatic ring, would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. Such analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. parchem.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For example, delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds would contribute to the stability of the piperidine ring's conformation. Similarly, interactions between the π orbitals of the phenyl ring and the σ* orbitals of the piperidine ring could also be quantified. These interactions provide insight into the molecule's electronic stability and the nature of its chemical bonds. cambridgemedchemconsulting.com

Fukui Function Calculations for Reactivity Sites

The Fukui function, a concept derived from Density Functional Theory (DFT), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com It measures the change in electron density at a specific point when the total number of electrons in the system changes. sigmaaldrich.com

There are three main types of condensed Fukui functions calculated for each atom:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

The atom with the highest value for a particular Fukui function is predicted to be the most reactive site for that type of attack. sigmaaldrich.com For this compound, one would expect the nitrogen atom to have the highest fk- value, marking it as the most likely site for electrophilic attack. The carbon atoms of the aromatic ring would likely have the highest fk+ values, indicating their susceptibility to nucleophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms (Note: These values are hypothetical and for illustrative purposes to demonstrate the output of such a calculation, as specific data for this compound is not available.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N1 | 0.025 | 0.250 | 0.138 |

| C2 | 0.080 | 0.050 | 0.065 |

| C6 | 0.075 | 0.045 | 0.060 |

| C1' (Aromatic) | 0.150 | 0.030 | 0.090 |

| C2' (Aromatic) | 0.110 | 0.025 | 0.068 |

Virtual Screening Methodologies for Novel Ligand Identification

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. sigmaaldrich.comnih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target, such as a protein receptor or enzyme. parchem.com

Using this compound as a core structure, virtual screening can be employed to discover novel ligands with potentially enhanced activity or selectivity. The process typically involves:

Library Generation : A virtual library of compounds is created by modifying the parent scaffold. For instance, different substituents could be added to the phenyl ring or the piperidine ring of this compound.

Pharmacophore Modeling : A pharmacophore model is developed based on the known interactions of similar active compounds. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

Molecular Docking : The compounds from the virtual library are "docked" into the binding site of a target protein. Docking algorithms predict the preferred orientation and conformation of the ligand in the binding pocket and assign a score based on the predicted binding affinity. appchemical.com

Filtering and Prioritization : The results are filtered based on docking scores, pharmacophore fit, and predicted drug-like properties (e.g., adherence to Lipinski's Rule of Five) to prioritize a smaller set of promising candidates for synthesis and experimental testing. researchgate.net

This approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. parchem.comnih.gov

Prediction of Metabolic Fate and Distribution Profiles (Non-Human Contexts)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Predicting the metabolic fate of this compound in non-human models (such as rats or dogs, commonly used in preclinical studies) involves computational models that simulate metabolic pathways.

Key metabolic reactions for piperidine-containing compounds often involve cytochrome P450 (CYP) enzymes. For this compound, likely metabolic pathways include:

N-dealkylation : The removal of the methyl group from the piperidine nitrogen is a common metabolic pathway for N-alkylated amines.

Hydroxylation : The piperidine or phenyl rings can undergo hydroxylation, adding a hydroxyl group to make the molecule more water-soluble for excretion.

Oxidation : The piperidine ring can be oxidized to form a lactam.

Computational tools can predict which CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound and the specific sites on the molecule where these reactions will occur. Furthermore, models can estimate distribution profiles, such as blood-brain barrier permeability and plasma protein binding, which are crucial for determining a compound's potential site of action and duration of effect. These predictions help in identifying potential metabolic liabilities early in the drug development process.

Metabolic Pathways and Biotransformation Non Human Organisms

Design and Synthesis of Novel 1 Methyl 2 2 Methylphenyl Piperidine Derivatives and Analogues

Rational Design Strategies for Enhanced Activity or Selectivity

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of ligand-target interaction to create more specific and potent drugs. nih.gov For derivatives of 1-Methyl-2-(2-methylphenyl)piperidine, these strategies are crucial for optimizing interactions with their intended biological targets.

Pharmacophore modeling is a key technique in rational design. mdpi.comresearchgate.net It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govmdpi.com For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its core structure. This model serves as a template for designing new derivatives and for virtual screening of compound libraries to find novel, structurally diverse molecules with similar activity. researchgate.net